2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
Description
2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a tetradentate Schiff base ligand characterized by two phenol moieties connected via a chiral 1-phenylpropane-1,2-diyl bridge. The ligand forms through the condensation of a dialdehyde precursor (likely derived from 1-phenylpropane-1,2-diol) with two equivalents of 2-aminophenol. The resulting structure features two imine (–N=CH–) linkages, enabling coordination with transition metals. This ligand’s chiral backbone and phenolic hydroxyl groups make it suitable for asymmetric catalysis and metal complexation applications .
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[1-[(2-hydroxyphenyl)methylideneamino]-1-phenylpropan-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H22N2O2/c1-17(24-15-19-11-5-7-13-21(19)26)23(18-9-3-2-4-10-18)25-16-20-12-6-8-14-22(20)27/h2-17,23,26-27H,1H3 |
InChI Key |
VITZOVGJWBYTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation of appropriate aldehydes with amines under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the azanylylidene linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Metal Complexation
Compounds with similar structures to 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol are known to form stable complexes with metal ions. These interactions are significant in catalysis and material science, enhancing the properties of the metal complexes formed, making them suitable for various applications including sensors and drug delivery systems.
Catalytic Reactions
While specific catalytic reactions involving 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol are not documented, related compounds like salen and salan ligands are used in catalytic processes such as the reduction of aldehydes and benzyl alcohol .
Structural Analogues
Several compounds share structural similarities with 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol . For example, 2,2'-((1E,1'E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a structurally related compound with known crystal structures and biological activities .
Data Table: Comparison of Structurally Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol | Not specified | Not specified | Not specified |
| 2,2'-((1E,1'E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol | C28H24N2O2 | 420.5 g/mol | 177770-03-5 |
| 2,2'-((1,2-Phenylenebis(azanylylidene))bis(methanylylidene))diphenol | C20H16N2O2 | 316.35 g/mol | 3946-91-6 |
Future Perspectives
Future studies should focus on synthesizing 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol using established methods like Mannich condensation and investigating its metal complexation properties and potential catalytic activities. Additionally, exploring its biological activities could reveal new applications in pharmaceuticals or materials science.
Scientific Research Applications
The compound 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a complex organic molecule with a unique structural framework. It features two phenolic groups connected by a central chain that includes azanylylidene and methanylylidene linkages, along with a 1-phenylpropane moiety. The presence of imine and phenolic structures indicates potential reactivity and biological activity. This compound can be classified as a Schiff base ligand because of the azanylylidene linkages, which are derived from the condensation of amines with carbonyl compounds.
Potential Applications
While specific applications for 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol are not detailed in the provided search results, the structural characteristics of the compound suggest several potential applications:
Biological Activity Compounds with similar structures exhibit various biological activities. The presence of multiple functional groups, including imine and phenolic structures, suggests potential reactivity and biological activity.
Schiff Base Ligands This compound can be classified under Schiff base ligands due to the presence of azanylylidene linkages, which are derived from the condensation of amines with carbonyl compounds.
Mechanism of Action
The mechanism by which 2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azanylylidene groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol and analogous Schiff base ligands:
Structural Variations and Coordination Chemistry
- Bridging Groups : The central bridge (e.g., phenylpropane, diphenylethane, or ethane-diylbis(oxy)) dictates steric and electronic properties. For example, the ethane-diylbis(oxy) bridge in EDBD enhances rigidity, improving photocatalytic efficiency in Cu(II) complexes . In contrast, the chiral 1,2-diphenylethane bridge in salen derivatives enables enantioselective catalysis .
- Substituents : Electron-withdrawing groups (e.g., 4-bromo in ) increase ligand acidity, favoring strong metal coordination. Electron-donating groups (e.g., 2-ethyl in ) enhance solubility and modulate redox properties.
Research Findings and Data
Spectroscopic and Crystallographic Data
- C–N Bond Lengths : In chiral salen derivatives (e.g., ), C–N imine bonds average 1.275–1.278 Å, consistent with typical Schiff base structures.
- IR Spectroscopy : C=N stretching frequencies for similar compounds range from 1,484–1,605 cm⁻¹, while O–H stretches appear at ~3,150–3,469 cm⁻¹ .
Computational Insights
- TD-DFT Studies : For the dimethyl-biphenyl derivative (), electron transitions at 405 nm correlate with ligand-to-metal charge transfer (LMCT) states, critical for photocatalytic activity.
Biological Activity
The compound 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol , also known by its CAS number 129932-43-0, is a complex organic molecule notable for its structural intricacies and potential biological activities. This compound features phenolic groups linked through azanylylidene and methanylylidene moieties, suggesting diverse reactivity and interaction capabilities.
Biological Activity Overview
Research on similar Schiff base ligands indicates that compounds with azanylylidene linkages often exhibit various biological activities, including:
- Antioxidant Activity : Many phenolic compounds are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Schiff bases have shown efficacy against a range of bacterial and fungal pathogens.
- Metal Ion Interaction : The ability of this compound to form stable complexes with metal ions enhances its potential applications in catalysis and drug delivery systems.
Antioxidant Activity
A study evaluating the antioxidant properties of related phenolic Schiff bases demonstrated that these compounds effectively reduced oxidative stress markers in vitro. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15.6 | Free radical scavenging |
| Compound B | 12.3 | Metal chelation |
| 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol | TBD | TBD |
Antimicrobial Studies
In antimicrobial assays, derivatives of this compound exhibited significant inhibitory effects against various pathogens. For instance, a study found that similar azanylylidene-containing compounds inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Metal Complexation
The ability of 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol to form complexes with transition metals has been explored. These complexes often exhibit enhanced catalytic activities in various organic transformations.
Discussion
The biological activity of 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is likely influenced by its unique structural features. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a promising candidate for further research in medicinal chemistry.
Q & A
Q. What spectroscopic techniques are critical for characterizing this compound and its metal complexes?
- FTIR : Confirms imine bond formation (C=N stretch at 1600–1640 cm⁻¹) and phenolic O–H stretch (3200–3500 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., phenolic –OH at δ 12–13 ppm in DMSO-d6) and confirms Schiff base connectivity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in studies with similar bis-Schiff base ligands .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust; store in airtight containers away from oxidizers. Toxicity data suggest acute oral LD50 > 2000 mg/kg in rats, but chronic exposure risks (e.g., carcinogenicity) require further study .
Advanced Research Questions
Q. How do computational methods like DFT and TDDFT elucidate the compound’s photophysical behavior and proton-transfer dynamics?
- Density Functional Theory (DFT) optimizes ground-state geometry, while Time-Dependent DFT (TDDFT) models excited-state processes. For analogs, intramolecular hydrogen bonds (O–H⋯N) strengthen in the S1 state, triggering excited-state proton transfer (ESPT) with energy barriers < 5 kcal/mol . Frontier molecular orbital (FMO) analysis reveals charge redistribution during ESPT, critical for designing fluorescence-based sensors .
Q. What role does steric hindrance from the 1-phenylpropane moiety play in catalytic applications?
- The bulky phenyl group restricts access to the metal center in complexes, enhancing selectivity in catalysis (e.g., oxidation of alkanes or epoxidation of alkenes). Comparative studies with less-hindered analogs (e.g., N,N′-bis(salicylidene)-1,2-propanediamine) show lower turnover frequencies due to unregulated substrate binding .
Q. How can this compound be tailored for selective detection of heavy metal ions (e.g., Pb²⁺, Cd²⁺) in environmental samples?
- Functionalization with electron-withdrawing groups (e.g., –NO2) or π-conjugated systems improves metal-binding affinity and sensor sensitivity. Electrochemical studies demonstrate a linear response range of 0.1–10 µM for Pb²⁺ detection, with interference minimized by masking agents like EDTA .
Q. What mechanistic insights explain the compound’s antioxidant activity in biochemical assays?
- The phenolic –OH groups donate hydrogen atoms to neutralize free radicals (e.g., DPPH•), confirmed via UV-Vis quenching assays. Structure-activity relationships (SAR) show that electron-donating substituents (e.g., –OCH3) on the phenyl ring enhance radical-scavenging efficiency by stabilizing the phenoxyl radical intermediate .
Q. How does Hirshfeld surface analysis contribute to understanding crystal packing and intermolecular interactions?
Q. What challenges arise in scaling up synthesis for high-purity batches, and how are they addressed?
- Scale-up issues include exothermic imine condensation (requiring controlled cooling) and byproduct formation (e.g., hydrolyzed aldehydes). Continuous-flow reactors improve heat management, while in situ FTIR monitoring ensures reaction completion. Purity >99% is achievable via fractional crystallization .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques to prevent oxidation of amine precursors.
- Computational Validation : Cross-check DFT results with experimental UV-Vis and NMR data to refine exchange-correlation functionals (e.g., B3LYP) .
- Environmental Sensing : Pair the compound with nanostructured electrodes (e.g., graphene oxide) to enhance detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
